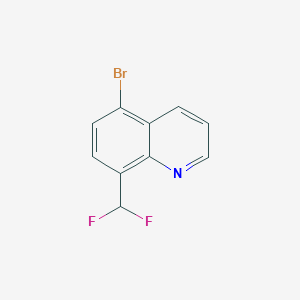

5-bromo-8-(difluoromethyl)quinoline

Description

Significance of Quinoline (B57606) Scaffold Functionalization in Contemporary Chemical Research

The functionalization of the quinoline scaffold is a critical area of contemporary chemical research. Quinolines are a prominent class of N-heterocyclic compounds that are central to the design of new synthetic strategies and the evaluation of biological activities. researchgate.net This class of aromatic compounds exhibits a broad spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties. researchgate.netnih.gov The versatility of the quinoline nucleus allows for the introduction of various substituents, which can significantly influence the molecule's properties and its potential applications. orientjchem.org The ability to modify the quinoline structure has made it a "privileged scaffold" for researchers, enabling the creation of novel therapeutic agents with enhanced pharmacological profiles. orientjchem.org

The development of synthetic methods to create substituted quinolines is an active area of research. Classic methods like the Skraup and Friedländer syntheses have been foundational, while modern techniques offer greater control and versatility. ecorfan.orgyoutube.com For instance, the electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and efficient route to a variety of substituted quinolines, including those containing halogens. nih.gov This highlights the ongoing effort to develop efficient and scalable synthetic routes to access novel quinoline derivatives. nih.gov

Strategic Importance of Difluoromethyl and Bromo Substituents in Chemical Entities

The introduction of halogen atoms, particularly bromine, and fluorinated alkyl groups like the difluoromethyl (CF2H) group, into organic molecules is a key strategy in modern drug design and materials science.

Bromo substituents serve as versatile synthetic handles. The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. researchgate.net This makes bromo-substituted quinolines valuable intermediates for creating diverse libraries of compounds for screening and optimization. researchgate.netgoogle.com Beyond their synthetic utility, bromine atoms can also influence a molecule's biological activity through steric and electronic effects, and by participating in halogen bonding. nih.gov

The difluoromethyl group is of significant interest due to its unique electronic properties. It is considered a lipophilic isostere of hydroxyl, thiol, and amide groups. epa.gov This means it can mimic the biological activity of these groups while offering improved metabolic stability and membrane permeability. epa.govnih.gov The weakly acidic nature of the C-H bond in the CF2H group allows it to act as a hydrogen bond donor, which can enhance binding affinity to biological targets. epa.gov The incorporation of a difluoromethyl group is a sought-after strategy in the late-stage functionalization of bioactive compounds to improve their pharmacological profiles. epa.gov

Research Landscape of 5-bromo-8-(difluoromethyl)quinoline and Related Structures

The specific compound, This compound , combines the strategic advantages of both a bromo substituent and a difluoromethyl group on the quinoline core. While specific research on this exact molecule is not extensively documented in the provided search results, the landscape of related structures provides significant insights.

Research on halogenated quinolines is well-established, with numerous studies focusing on their synthesis and biological activities. researchgate.netnih.govnih.gov For instance, various bromo-substituted quinolines have been synthesized and evaluated for their potential as anticancer agents. nih.gov The bromination of 8-substituted quinolines has been investigated to optimize reaction conditions for producing specific isomers. researchgate.netresearchgate.net

Similarly, the incorporation of fluorinated groups into the quinoline scaffold is a growing area of interest. Trifluoromethylated quinolines, for example, have been explored for their potential in medicinal chemistry. nih.gov The development of methods for the direct introduction of difluoromethyl groups into organic molecules is also an active field of research. epa.gov

Given this context, This compound represents a promising, yet likely underexplored, chemical entity. Its structure suggests potential as a versatile building block for the synthesis of more complex molecules through modification of the bromine at the C5 position. The difluoromethyl group at the C8 position could impart favorable biological properties, making it a target for investigation in medicinal chemistry programs. The synthesis of this compound would likely involve multi-step sequences, potentially starting from a substituted aniline (B41778) and incorporating the bromo and difluoromethyl functionalities through established synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-(difluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYZCNNGIVVAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248394-00-3 | |

| Record name | 5-bromo-8-(difluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 8 Difluoromethyl Quinoline

Retrosynthetic Analysis of 5-bromo-8-(difluoromethyl)quinoline

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. actascientific.com

Identification of Key Synthetic Disconnections

The retrosynthetic analysis of This compound identifies two primary disconnections corresponding to the formation of the carbon-bromine (C-Br) and the carbon-difluoromethyl (C-CF₂H) bonds. These disconnections suggest two main synthetic routes:

Route A: Disconnection of the C-Br bond. This approach involves the late-stage bromination of an 8-(difluoromethyl)quinoline precursor. The key challenge lies in the regioselective installation of the bromine atom at the C-5 position.

Route B: Disconnection of the C-CF₂H bond. This strategy begins with a 5-bromoquinoline derivative, which is then subjected to a difluoromethylation reaction at the C-8 position. This requires a method for introducing the difluoromethyl group onto an already substituted quinoline (B57606) ring.

A third, less direct approach would involve the construction of the quinoline ring system from acyclic precursors already bearing the necessary bromo- and difluoromethyl-substituted fragments. However, the functionalization of a pre-existing quinoline core is generally more common.

Exploration of Precursor Molecule Design

Based on the key disconnections, the design of precursor molecules is critical.

For Route A , the primary precursor is 8-(difluoromethyl)quinoline . The synthesis of this intermediate would likely start from 8-substituted quinolines . For example, an 8-aminoquinoline (B160924) or 8-hydroxyquinoline (B1678124) could be transformed into a precursor suitable for difluoromethylation.

For Route B , the synthesis starts with a brominated quinoline. A common starting material is 5-bromoisoquinoline , which can be synthesized through a multi-step sequence involving the bromination and subsequent nitration of isoquinoline. mdpi.comorgsyn.orgresearchgate.net Another key precursor is 5-bromo-8-nitroisoquinoline , which provides access to the versatile 8-amino group after reduction. orgsyn.org The synthesis of 5-bromo-8-methoxyquinoline from 8-methoxyquinoline (B1362559) has also been reported. acgpubs.org The challenge then becomes the conversion of a functional group at the C-8 position (e.g., an amino, nitro, or iodo group) into the difluoromethyl group. For instance, an 8-iodoquinoline (B173137) derivative could potentially undergo a copper-catalyzed difluoromethylation. chemrxiv.orgnih.gov

Direct and Indirect Difluoromethylation Strategies at the C-8 Position of Quinoline Core

The introduction of a difluoromethyl (CF₂H) group is a key step in the synthesis of the target molecule. This functional group is of high interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, potentially improving metabolic stability and binding affinity. Various methods have been developed for the difluoromethylation of aromatic and heteroaromatic systems. oaji.net

Radical-Mediated Difluoromethylation Protocols

Radical-mediated reactions offer a powerful tool for C-H functionalization. These processes typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the quinoline core. While direct C-8 difluoromethylation via a radical pathway is not extensively documented for this specific substrate, the general principles can be inferred from related transformations. For instance, radical tandem cyclization processes have been used to create functionalized quinolines. nih.gov

The generation of the •CF₂H radical can be achieved from various precursors, such as bromodifluoroacetate derivatives, under photoredox or thermal conditions. The regioselectivity of the radical addition to the quinoline ring is influenced by electronic factors, with electron-deficient positions often being favored.

Transition Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides a more controlled and often more selective method for C-H functionalization and cross-coupling reactions.

Copper catalysis is particularly prominent in fluoroalkylation reactions due to the relatively low cost and versatile reactivity of copper complexes. chemrxiv.orgnih.govnih.govresearchgate.net Copper-catalyzed methods have been successfully applied to the C-H functionalization of quinoline derivatives, often using a directing group at the 8-position to guide the reaction to a specific site, such as the C-5 position. nih.govrsc.org

For the synthesis of This compound , a plausible copper-catalyzed approach would involve the cross-coupling of a 5-bromo-8-haloquinoline (e.g., 5-bromo-8-iodoquinoline) with a difluoromethyl source. Copper catalysts can facilitate the coupling of alkyl halides with organozinc reagents in Negishi-type reactions. nih.gov A proposed catalytic cycle might involve the oxidative addition of the C-I bond to a Cu(I) species, followed by transmetalation with a difluoromethyl-metal reagent (e.g., (CF₂H)₂Zn) and subsequent reductive elimination to form the C-CF₂H bond and regenerate the active catalyst. chemrxiv.org

An alternative copper-catalyzed strategy involves the direct C-H difluoromethylation. While many examples focus on C-5 functionalization directed by an 8-amido group, the principles could be adapted. nih.govrsc.org These reactions often proceed through a mechanism involving the formation of a copper-quinoline complex, which facilitates the C-H activation and subsequent reaction with a difluoromethylating agent. nih.gov

The table below summarizes representative copper-catalyzed functionalization reactions on the quinoline scaffold, highlighting the types of transformations that could be adapted for the synthesis of the target compound.

| Catalyst System | Substrate Type | Reagent | Product Type | Reference |

| Cu(I) with Ag additive | 8-Aminoquinoline amides | Ethyl bromodifluoroacetate | C5-Difluoromethylated quinolines | nih.gov |

| Cu(II) with alkaline additive | 8-Aminoquinoline amides | Ethyl bromodifluoroacetate | C5-Brominated quinolines | nih.gov |

| Copper Catalyst | 8-Amidoquinoline | Trifluoromethylating agent | C5-Trifluoromethylated quinoline | rsc.org |

| Copper Catalyst | Alkyl Iodides | Difluoromethyl zinc reagent | Difluoromethylated alkanes | nih.gov |

This interactive table showcases the versatility of copper catalysis in introducing functional groups to quinoline derivatives.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone in modern organic synthesis, offering efficient routes to complex molecules. In the context of quinoline synthesis, palladium-catalyzed reactions enable the formation of the quinoline core and the introduction of various substituents. For instance, palladium-catalyzed oxidative annulation of anilines with allyl alcohols provides a direct pathway to quinoline derivatives. researchgate.net Another powerful method involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

For the specific functionalization of the quinoline ring, palladium-catalyzed C-H activation has emerged as a key technique. While direct C-H difluoromethylation is one application, palladium catalysts are also used for arylation. For example, the C8-selective C-H arylation of quinoline N-oxides with iodoarenes can be achieved using a palladium acetate (B1210297) catalyst with silver phosphate (B84403) as an additive. acs.org This reaction demonstrates high regioselectivity for the C8 position, which is crucial for building precursors to the target molecule. acs.org The reaction is versatile, tolerating various functional groups on both the quinoline N-oxide and the aryl iodide. acs.org

A practical one-pot protocol can be employed, starting with the N-oxidation of quinoline, followed by the palladium-catalyzed C8 arylation, demonstrating the utility of this approach for creating 8-substituted quinolines. acs.org

Electrochemical Difluorination Methodologies for Quinoline Ring Systems

Electrochemical methods offer a unique approach to fluorination, often providing high regioselectivity under mild conditions. A notable example is the electrochemical 5,8-difluorination of quinolines. georgiasouthern.edu This method uses HF:pyridine (B92270) as both the fluorine source and the supporting electrolyte. georgiasouthern.edu The reaction proceeds at room temperature, affording moderate to good yields of 5,8-difluoroquinolines in a short timeframe. georgiasouthern.edugeorgiasouthern.edu This technique highlights a direct way to introduce fluorine atoms onto the quinoline ring system, which is a key structural feature of many bioactive molecules. georgiasouthern.edu

The process involves dissolving the quinoline derivative in HF:pyridine and applying a constant current using platinum electrodes. georgiasouthern.edu A range of substituted quinolines are compatible with this method, consistently yielding the corresponding 5,8-difluoro products. georgiasouthern.edu

| Substrate | Product | Yield |

|---|---|---|

| Quinoline | 5,8-Difluoroquinoline | 60% |

| 2-Methylquinoline | 5,8-Difluoro-2-methylquinoline | 65% |

| 6-Methylquinoline | 5,8-Difluoro-6-methylquinoline | 55% |

| 6-Bromoquinoline | 6-Bromo-5,8-difluoroquinoline | 58% |

Bromination Techniques for Selective C-5 Functionalization of Quinoline Derivatives

The introduction of a bromine atom at the C-5 position of the quinoline ring is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this selective halogenation.

Regioselective Bromination of Substituted Quinolines

The regioselectivity of bromination on the quinoline ring is heavily influenced by the directing effects of existing substituents. For 8-substituted quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline, electrophilic substitution is directed towards the C5 and C7 positions. acgpubs.orgresearchgate.net

A reinvestigation of the bromination of 8-substituted quinolines showed that the reaction of 8-hydroxyquinoline and 8-aminoquinoline with bromine yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.org However, 8-methoxyquinoline provides the 5-bromo derivative as the sole product, indicating that the nature of the substituent at the 8-position can be tuned to control the outcome of the bromination. acgpubs.orgresearchgate.net

A highly efficient and regioselective method for the C5-bromination of 8-aminoquinoline amides has been developed using a copper-promoted reaction. beilstein-journals.orgbeilstein-journals.org This method employs alkyl bromides as the halogenating agents in the presence of a copper catalyst and proceeds smoothly in DMSO under air. beilstein-journals.orgbeilstein-journals.org The reaction exhibits excellent site selectivity for the C5 position, with no other brominated isomers observed. beilstein-journals.orgbeilstein-journals.org A wide range of 8-aminoquinoline amides with different substituents on the amide moiety are well-tolerated, including those with sterically hindered groups and other heterocyclic rings like furan (B31954) and thiophene. beilstein-journals.orgbeilstein-journals.org

| Catalyst (20 mol%) | Base (1.0 equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| FeCl₃ | K₃PO₄ | 100 | 12 | 65 |

| CuCl | K₃PO₄ | 100 | 12 | 85 |

| CuBr | K₃PO₄ | 100 | 12 | 92 |

| Cu(OAc)₂·H₂O | K₃PO₄ | 100 | 12 | 99 |

Sequential Halogenation and Difluoromethylation Approaches

A particularly elegant strategy combines C-H bromination and difluoromethylation in a sequential or one-pot fashion. A copper-catalyzed method utilizes ethyl bromodifluoroacetate as a bifunctional reagent to achieve either selective C5-H bromination or C5-H difluoromethylation of 8-aminoquinoline amides. rsc.org The reaction outcome is controlled by the choice of copper catalyst and additives. The use of a cupric catalyst (CuSO₄·5H₂O) with an alkaline additive (K₃PO₄) selectively yields the C5-brominated product. rsc.org In contrast, a cuprous catalyst (CuBr) combined with a silver additive (AgOAc) promotes the C5-difluoromethylation reaction. rsc.org This dual reactivity from a single reagent provides a versatile and efficient route to C5-functionalized quinolines. rsc.org

This approach highlights the potential for a streamlined synthesis of This compound precursors by first achieving selective C5-difluoromethylation of an 8-aminoquinoline derivative, which can then be further modified. Alternatively, a nickel-catalyzed regioselective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds at the C5-position has also been developed, offering another direct route to C5-difluoromethylated quinolines. acs.org

Annulation and Cyclization Reactions for the Formation of the Quinoline Nucleus with Incorporated Substituents

The construction of the quinoline core is a fundamental aspect of synthesizing derivatives like This compound . Annulation and cyclization reactions are classic and contemporary strategies for building this heterocyclic system. Traditional methods include the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govpharmaguideline.com However, these methods can sometimes lack regioselectivity for producing multi-substituted quinolines. nih.gov

Modern approaches often rely on transition-metal catalysis to achieve higher efficiency and selectivity. These reactions can assemble the quinoline nucleus from precursors that already contain the desired substituents or functional groups that can be converted to them. For example, a [4+2] annulation of 2-azidobenzaldehydes with various reaction partners is a popular method for creating substituted quinolines with good regioselectivity. nih.gov

Oxidative Annulation Strategies

Oxidative annulation has become a powerful tool for quinoline synthesis, often proceeding via C-H bond activation. mdpi.com These reactions can utilize various metals, including rhodium, cobalt, and copper, to catalyze the cyclization process. mdpi.comacs.org A Rh(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules demonstrates a cascade C-H activation approach to form the quinoline skeleton. acs.org

Copper-catalyzed oxidative annulation reactions are also prevalent. For instance, a Cu(0)-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant, provides an efficient synthesis of 8-acylquinolines under mild conditions. mdpi.com Similarly, a cobalt(III)-catalyzed cyclization of acetophenones and anilines can produce a variety of quinoline structures with high yields and broad functional group tolerance. mdpi.com These oxidative strategies represent state-of-the-art methods for constructing the quinoline nucleus with pre-installed functional groups, which is essential for the targeted synthesis of complex derivatives. mdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like substituted quinolines from simple starting materials in a single synthetic operation. rsc.orgrsc.org These reactions offer significant advantages, including the reduction of reaction steps, purification efforts, and waste generation. While the direct synthesis of this compound via a single MCR is not extensively documented, the principles of MCRs are fundamental to constructing the core quinoline structure, which can then be further functionalized.

Several named MCRs are routinely employed for the synthesis of the quinoline scaffold, including the Combes, Doebner-von Miller, and Friedländer reactions. These reactions typically involve the condensation of anilines with carbonyl compounds. For instance, the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, generated in situ from glycerol (B35011) or other precursors, which reacts with an aniline (B41778) in the presence of an acid catalyst and an oxidizing agent. nih.gov

A general representation of a multi-component approach to a substituted quinoline is depicted below:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| Substituted Aniline | α,β-Unsaturated Carbonyl | Oxidizing Agent | Acid Catalyst | Substituted Quinoline |

In the context of synthesizing this compound, a hypothetical MCR approach would involve starting with 2-amino-1-bromo-4-(difluoromethyl)benzene. However, the availability and reactivity of such a precursor would be critical. The reaction conditions would need to be carefully optimized to ensure the desired cyclization and prevent unwanted side reactions. The versatility of MCRs allows for the incorporation of a wide range of substituents, making them a powerful tool in combinatorial chemistry and drug discovery. frontiersin.org

Stereochemical Control and Regioselectivity in the Synthesis of Substituted Quinolines

The precise placement of substituents on the quinoline ring is paramount for defining the compound's biological activity and material properties. The synthesis of this compound requires stringent control over regioselectivity to ensure the correct positioning of the bromine and difluoromethyl groups.

Influence of Reaction Conditions on Isomer Formation

The formation of constitutional isomers is a common challenge in quinoline synthesis, and the reaction conditions play a pivotal role in directing the outcome. Factors such as the choice of catalyst (both Lewis and Brønsted acids), solvent, temperature, and reaction time can significantly influence the distribution of isomers. rsc.org

For instance, in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the regioselectivity can be an issue when using unsymmetrical ketones. nih.gov The reaction can proceed via two different enolates or enamines, leading to a mixture of products. The choice of a base or acid catalyst can influence the relative rates of these competing pathways. nih.gov

The following table summarizes the general influence of reaction parameters on isomer formation in quinoline synthesis:

| Reaction Parameter | Influence on Isomer Formation |

| Catalyst | Lewis acids can coordinate to different heteroatoms, directing the cyclization. Brønsted acids can influence the protonation state of intermediates. rsc.org |

| Solvent | Solvent polarity can affect the stability of charged intermediates and transition states, favoring one isomeric pathway over another. |

| Temperature | Higher temperatures can provide the activation energy to overcome the barrier for the formation of a thermodynamically more stable, but kinetically less favored, isomer. |

| Reactant Structure | The electronic and steric properties of the substituents on the aniline and carbonyl components will inherently direct the regiochemical outcome. |

Strategies for High Regioselectivity at C-5 and C-8 Positions

Achieving high regioselectivity for substitution at the C-5 and C-8 positions of the quinoline ring is a key synthetic challenge. Electrophilic substitution reactions on the quinoline ring typically occur on the benzene (B151609) ring, with the C-5 and C-8 positions being the most favored. quora.comyoutube.com This preference is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates the heterocyclic portion towards electrophilic attack. The stability of the resulting sigma complex intermediates also plays a crucial role in directing the substitution to these positions. quora.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. In this approach, a directing group on the quinoline ring, often at the C-8 position (such as an amide), can direct a metalating agent (like an organolithium reagent) to the adjacent C-7 position or, in some cases, to the C-5 position. Subsequent quenching with an electrophile introduces the desired substituent with high regiocontrol.

Another effective strategy involves the use of quinoline N-oxides. The N-oxide functionality can act as a directing group, facilitating regioselective C-H functionalization at the C-8 position through the formation of a metal-chelated intermediate. acs.orgacs.org This approach has been successfully employed for the introduction of various functional groups at the C-8 position.

Recent research has also focused on iron-catalyzed halogenation of 8-amidoquinolines, which provides a method for the regioselective introduction of halogens at the C-5 position. mdpi.com This method demonstrates high selectivity and functional group tolerance.

The following table outlines some strategies for achieving regioselectivity at the C-5 and C-8 positions:

| Position | Strategy | Description |

| C-8 | Directed ortho-Metalation (DoM) | An 8-amido group directs lithiation to the C-7 position, but variations can target other positions. |

| C-8 | N-Oxide Directed C-H Activation | The N-oxide group facilitates metal-catalyzed C-H functionalization specifically at the C-8 position. acs.orgacs.org |

| C-5 | Iron-Catalyzed Halogenation | The use of an iron catalyst with an 8-amidoquinoline substrate can selectively direct halogenation to the C-5 position. mdpi.com |

| C-5 & C-8 | Electrophilic Aromatic Substitution | Under acidic conditions, electrophiles preferentially attack the C-5 and C-8 positions of the quinoline ring. youtube.com |

In the specific case of synthesizing this compound, a plausible strategy would involve first introducing the difluoromethyl group at the C-8 position, potentially through a method that leverages a directing group, followed by a regioselective bromination at the C-5 position using a method like the iron-catalyzed halogenation of an 8-amidoquinoline intermediate. Subsequent removal of the directing group would yield the target compound.

Chemical Reactivity and Transformations of 5 Bromo 8 Difluoromethyl Quinoline

Reactivity of the Bromo Substituent

The bromine atom on the quinoline (B57606) ring is a versatile handle for introducing a variety of functional groups through several important classes of reactions.

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the quinoline ring serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, expanding the molecular diversity of the quinoline core.

Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 5-position of 5-bromo-8-(difluoromethyl)quinoline makes it an ideal substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the functionalization of aryl halides. libretexts.orgusd.edu In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline has shown that the first Suzuki-Miyaura coupling occurs selectively at the 5-position. researchgate.net

Table 1: Examples of Suzuki Coupling Reactions with Bromoquinolines

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 5-Aryl-7-bromo-8-(trifluoromethanesulfonyloxy)quinoline | - | researchgate.net |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acids | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 5-(Hetero)aryl-1,2,3-triazine | up to 97% | uzh.chnih.gov |

| Chloroindoles, oxindoles, azaindoles | Boronic acids | P1 | K3PO4 | Dioxane/Water | Coupled products | 91-99% | nih.gov |

This table is illustrative and may not represent reactions with this compound itself, but demonstrates the applicability of the Suzuki coupling to similar bromo-substituted nitrogen heterocycles.

The Mizoroki-Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. mdpi.comrsc.org This reaction can be used to introduce alkenyl groups at the 5-position of the quinoline core. The mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. mdpi.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction would allow for the introduction of alkynyl moieties at the 5-position of this compound, providing access to a different class of functionalized quinolines. The reaction is typically carried out in the presence of an amine base. organic-chemistry.org Studies on 6,7-dibromoquinoline-5,8-dione (B3062177) have shown that Sonogashira coupling can occur selectively. researchgate.netajouronline.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing aryl amines and would allow for the introduction of a wide range of primary and secondary amines at the 5-position of the quinoline ring. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is often crucial for the success of the reaction. ias.ac.in

Table 2: Examples of Buchwald-Hartwig Amination with Bromo-aromatics

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| 5-Bromo-8-benzyloxyquinoline | Secondary anilines | Pd(OAc)2 / Phosphine ligands | NaOtBu | Toluene | 5-(N-Substituted-anilino)-8-benzyloxyquinolines | - | ias.ac.in |

| 2-Bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | Pd2(dba)3 / (±)-BINAP | NaOtBu | Toluene | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

| Bromoimidazoles, Bromopyrazoles | Aliphatic, aromatic, and heteroaromatic amines | - | - | - | Amino-substituted imidazoles and pyrazoles | - | acs.org |

This table is illustrative and may not represent reactions with this compound itself, but demonstrates the applicability of the Buchwald-Hartwig amination to similar bromo-substituted nitrogen heterocycles.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium reagents.

Treating this compound with a strong organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange, forming the corresponding 5-lithio-8-(difluoromethyl)quinoline. This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups at the 5-position. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org Similarly, magnesiation can be achieved using magnesium metal to form a Grignard reagent. Studies on 2,4-dihaloquinolines have shown that lithium-halogen exchange occurs regioselectively. researchgate.net

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group is an important substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl, thiol, or amine groups. nih.govoaji.net It can also serve as a hydrogen bond donor, which can enhance binding affinity to biological targets. nih.gov

Stability and Transformation under Various Reaction Conditions

The difluoromethyl group is generally stable under a variety of reaction conditions, including those used for many cross-coupling reactions. rsc.org However, its stability can be influenced by the specific reagents and conditions employed. For instance, the C-F bonds can be cleaved under certain harsh acidic or basic conditions. rsc.org The difluoromethyl radical is considered to be nucleophilic in nature. nih.gov

Role in Directing Further Functionalization

The electron-withdrawing nature of the difluoromethyl group can influence the regioselectivity of further functionalization reactions on the quinoline ring system. While direct C-H difluoromethylation of quinolines has been achieved at the C-2, C-3, and C-4 positions, the presence of the difluoromethyl group at the 8-position would be expected to deactivate the benzenoid ring towards electrophilic substitution. oaji.netnih.gov Conversely, it may direct nucleophilic attack to specific positions on the ring. The presence of the CF2H group can also influence the reactivity of other substituents on the ring through electronic effects.

Electrophilic Aromatic Substitution Reactions

In quinoline, electrophilic aromatic substitution (SEAr) preferentially occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. quimicaorganica.orgreddit.com The nitrogen atom deactivates the pyridinic part of the molecule towards electrophilic attack. Consequently, substitution is directed to positions C5 and C8, which are on the carbocyclic ring. quimicaorganica.orgreddit.com The stability of the resulting cationic intermediate (Wheland intermediate) is greatest when the attack occurs at these positions, as the aromaticity of the pyridine ring can be preserved in the resonance structures of the intermediate. quimicaorganica.org

For this compound, the C5 and C8 positions are already substituted. The bromine atom is a deactivating but ortho-, para-directing group, while the difluoromethyl group (-CHF2) is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, further electrophilic substitution on the carbocyclic ring is expected to be significantly hindered. Any potential substitution would likely be directed to the C6 or C7 positions, though requiring harsh reaction conditions. Studies on the bromination of 8-substituted quinolines, such as 8-methoxyquinoline (B1362559), have shown that bromination occurs regioselectively at the C5 position. acgpubs.orgresearchgate.net This highlights the directing effects of substituents on the quinoline core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing electron-withdrawing groups and a good leaving group. wikipedia.orglibretexts.org In this compound, the bromine atom at C5 can act as a leaving group. The reaction is facilitated by the presence of the electron-withdrawing quinoline nitrogen and the strongly deactivating difluoromethyl group at C8. These features make the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. wikipedia.org

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In this molecule, a nucleophilic attack at C5 would generate an intermediate where the negative charge is delocalized across the aromatic system, including the electronegative nitrogen atom of the quinoline ring, which aids in its stabilization. Kinetic studies on the reaction of bromoquinolines with piperidine (B6355638) have demonstrated that these displacement reactions are feasible. acs.orgacs.org Therefore, the bromine atom in this compound can likely be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups.

Oxidation and Reduction Pathways

Oxidation of the quinoline ring is more complex and can result in ring-opening, typically of the benzene ring, to yield pyridine-2,3-dicarboxylic acid (quinolinic acid) under strong oxidizing conditions. However, the presence of the deactivating difluoromethyl and bromo substituents would likely make the quinoline core more resistant to oxidative degradation compared to unsubstituted quinoline. Conversely, quinoline N-oxides can be formed by treating the parent quinoline with peroxy acids. These N-oxides are versatile intermediates for further functionalization, particularly at the C2 and C8 positions. nih.govrsc.orgresearchgate.net Copper-catalyzed oxidation reactions involving quinoline derivatives have been studied, for instance, in the oxidation of catechol, where the catalytic activity depends on the nature of the substituents on the quinoline ligand. mdpi.com

This compound as a Synthetic Building Block

The functional groups present in this compound, particularly the C5-bromo substituent, make it a valuable building block in organic synthesis for creating more complex molecules.

Elaboration into More Complex Heterocyclic Systems

The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of substituents at the C5 position. For instance, palladium-catalyzed reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformations, such as click chemistry or cyclization reactions. nih.govnih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes at the C5 position. nih.gov

Stille Coupling: Coupling with organostannanes. nih.govrsc.org

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Through these methods, the this compound core can be integrated into larger, more complex heterocyclic systems. For example, coupling with other heterocyclic boronic acids could generate polyheterocyclic structures. Research on the synthesis of novel phthalonitriles from bromo-substituted 8-hydroxyquinolines demonstrates how the bromo group facilitates the construction of larger fused systems. acgpubs.orgresearchgate.net

Application in the Construction of Advanced Organic Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework that can be systematically derivatized to create a library of related compounds. mdpi.com this compound is well-suited for this role. The quinoline core itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net

By using the cross-coupling reactions mentioned above, a diverse array of functional groups can be appended to the 5-position. This allows for the systematic exploration of the chemical space around the quinoline core. For example, linking multiple quinoline units through Sonogashira or Suzuki coupling could lead to the formation of novel oligomers or polymers with specific electronic or photophysical properties. rsc.org The difluoromethyl group, a known bioisostere for hydroxyl or thiol groups, adds another dimension of interest for applications in medicinal chemistry and materials science. The construction of complex molecules, such as functionalized metallatricarbadecaboranes, has been achieved using palladium-catalyzed cross-coupling reactions on haloaryl substrates, illustrating the power of this approach for building advanced scaffolds. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies for 5 Bromo 8 Difluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-bromo-8-(difluoromethyl)quinoline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the aromatic protons of the quinoline (B57606) ring system exhibit distinct chemical shifts and coupling patterns. The proton of the difluoromethyl group typically appears as a triplet due to coupling with the two fluorine atoms.

A representative ¹H NMR dataset in CDCl₃ may show the following characteristic signals:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.20 | d | 8.4 | H-4 |

| 8.15 | d | 8.4 | H-2 |

| 8.09 – 7.99 | m | H-3, H-6 | |

| 7.78 – 7.70 | m | H-7 | |

| 6.71 | t | 56.6 | -CHF₂ |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atom of the difluoromethyl group is characteristically observed as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons of the quinoline core resonate in the typical downfield region.

Expected ¹³C NMR chemical shifts in CDCl₃ are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 156.0 | s | C-2 | |

| 148.2 | s | C-8a | |

| 138.4 | s | C-4 | |

| 137.0 | s | C-5 | |

| 131.9 | s | C-7 | |

| 129.9 | s | C-3 | |

| 129.7 | s | C-4a | |

| 129.1 | s | C-6 | |

| 127.5 | s | C-8 | |

| 120.38 | t | 272.7 | -CHF₂ |

Note: Quaternary carbons (C-5, C-8, C-4a, C-8a) are typically weaker in intensity.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Characterization.rsc.org

¹⁹F NMR is a crucial tool for directly observing the fluorine environment. In this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and couple to the adjacent proton, resulting in a doublet in the ¹⁹F NMR spectrum. A representative chemical shift for the difluoromethyl group in CDCl₃ is approximately -94.43 ppm (d, J = 56.6 Hz). rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For instance, it would show correlations between adjacent protons on the quinoline ring, such as between H-2 and H-3, and between H-6 and H-7.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a proton's signal to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. This can provide information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Analysis of these bands can confirm the presence of key functional groups. d-nb.info

Key FT-IR absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1300-1000 | Strong | C-F stretching vibrations of the difluoromethyl group |

| 850-750 | Strong | C-H out-of-plane bending of the aromatic ring |

| ~700 | Medium-Strong | C-Br stretching |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint of its structure. For this compound, Raman spectroscopy can elucidate the vibrations of the quinoline core, as well as those associated with its substituents. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations, complementing infrared (IR) spectroscopy. researchgate.net

The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to specific vibrational modes. These include:

Quinoline Ring Vibrations: The stretching and deformation modes of the C-C and C-N bonds within the fused aromatic rings.

C-H Vibrations: Aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond, which is expected at lower frequencies.

C-F Vibrations: The symmetric and asymmetric stretching modes of the C-F bonds within the difluoromethyl group.

Density Functional Theory (DFT) calculations can be employed to predict the theoretical Raman spectrum, which aids in the assignment of experimentally observed vibrational bands. researchgate.net The analysis of these spectral features confirms the molecular structure and provides insight into the electronic effects of the bromo and difluoromethyl substituents on the quinoline framework.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Quinoline Ring C=C/C=N Stretch | 1400 - 1650 |

| C-F Stretch (Asymmetric & Symmetric) | 1000 - 1300 |

| C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₆BrF₂N), high-resolution mass spectrometry (HRMS) is particularly valuable. beilstein-archives.org HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. The monoisotopic mass of this compound is calculated to be 256.96518 Da. uni.lu

Ionization Techniques (e.g., ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar, medium molecular weight compounds like quinoline derivatives. ukm.my In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form a pseudomolecular ion, [M+H]⁺. This method minimizes fragmentation, ensuring the molecular ion is readily observed. For this compound, various adducts can be predicted and observed, which is useful for confirming the molecular weight and aiding structural identification. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 257.97246 |

| [M+Na]⁺ | 279.95440 |

| [M+NH₄]⁺ | 274.99900 |

| [M+K]⁺ | 295.92834 |

| [M-H]⁻ | 255.95790 |

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in mass spectrometry provides crucial information for structural elucidation. When subjected to collision-induced dissociation (CID), the molecular ion of this compound will break apart in a predictable manner. Based on studies of the parent quinoline molecule, a primary fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule from the quinoline radical cation. rsc.org

For this compound, the expected fragmentation pathways would include:

Loss of Bromine: Cleavage of the C-Br bond to yield a [M-Br]⁺ fragment.

Loss from the Difluoromethyl Group: Sequential or direct loss of HF or the entire CHF₂ radical.

Quinoline Ring Fission: Loss of HCN, similar to the parent quinoline, leading to a C₈H₅BrF₂˙⁺ fragment ion. rsc.org

Combined Losses: Fragments arising from combinations of the above pathways.

By analyzing the masses of these fragment ions, the connectivity of the atoms and the positions of the substituents on the quinoline ring can be confirmed.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in conjugated systems. The quinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. asianpubs.org These absorptions are typically due to π → π* transitions within the fused aromatic rings. The positions and intensities of these bands are sensitive to the nature and position of substituents. beilstein-archives.org

For this compound, the UV-Vis spectrum is expected to show multiple absorption bands. Studies on related compounds, such as 5,7-dibromo-8-hydroxy quinoline, have identified distinct electronic transitions. asianpubs.orgresearchgate.net The bromo and difluoromethyl groups act as auxochromes that can cause a shift in the absorption maxima (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, compared to the parent quinoline molecule. The solvent environment can also influence the position of these bands. beilstein-archives.orgresearchgate.net

Table 3: Typical Electronic Transitions for Substituted Quinolines

| Transition Type | Description | Approximate Wavelength Range (nm) |

|---|---|---|

| π → π* (Benzenoid) | Electronic transition within the benzene-like portion of the ring | 250 - 300 |

| π → π* (Pyridinoid) | Electronic transition involving the pyridine-like portion of the ring | 300 - 350 |

| n → π* | Transition of a non-bonding electron (from Nitrogen) to an anti-bonding π* orbital | > 350 (Often weak and may be obscured) |

Ranges are generalized based on literature for quinoline derivatives. asianpubs.orgresearchgate.net

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. cnr.it It provides direct experimental measurement of ionization potentials and information about molecular orbital energies.

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV photons to ionize valence electrons. The UPS spectrum of this compound would reveal the energies of the highest occupied molecular orbitals (HOMOs), including the π-orbitals of the quinoline system and the lone pair orbitals on the nitrogen and bromine atoms.

X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to ionize core electrons. XPS provides information on the elemental composition and the chemical environment of each atom. For this compound, XPS would show distinct peaks for C 1s, N 1s, Br 3d, and F 1s core levels. The binding energies of these core electrons are sensitive to the local chemical environment, reflecting the inductive effects of the halogen substituents. researchgate.net

Studies on fluorinated quinolines have shown that fluorine substitution significantly increases the ionization potentials of the π-orbitals due to the element's strong inductive effect. utwente.nl Similarly, the difluoromethyl and bromo substituents in this compound are expected to influence the orbital energies, which can be precisely measured by PES and correlated with theoretical calculations. cnr.it

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

As of the current date, publicly accessible crystallographic data from single-crystal X-ray diffraction studies for this compound is not available. While X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions, no such studies have been reported for this specific compound in surveyed scientific literature and crystallographic databases.

The elucidation of the crystal structure of this compound would require the growth of a suitable single crystal, which can be a challenging process. Should such a study be undertaken in the future, it would be anticipated to provide key data points, which would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₆BrF₂N |

| Formula weight | 258.07 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

This table is purely illustrative and does not represent actual experimental data.

Computational and Theoretical Chemistry Studies of 5 Bromo 8 Difluoromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, stability, and reactivity of organic compounds. For a molecule like 5-bromo-8-(difluoromethyl)quinoline, these computational methods provide insights into its electronic landscape, which is shaped by the interplay of the quinoline (B57606) ring system and its substituents.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of quinoline derivatives. For this compound, DFT calculations would be crucial in understanding how the electron-withdrawing nature of the bromine atom at the 5-position and the difluoromethyl group at the 8-position influences the electron density distribution across the quinoline core.

Studies on analogous compounds, such as 8-bromo-5-(trifluoromethyl)quinoline, suggest that the trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the electronic properties and can direct the regioselectivity of further reactions. DFT calculations can model the charge distribution to predict these reactivity patterns. In the case of this compound, the difluoromethyl group, while slightly less electron-withdrawing than a trifluoromethyl group, is still expected to exert a significant inductive effect. DFT studies on various quinoline derivatives have successfully predicted their photo-physical characteristics, electrophilicity, and chemical potential, often employing the B3LYP functional with a suitable basis set like 6-31G'(d,p). nih.gov

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are used for the precise calculation of molecular geometries and energetic properties. For this compound, ab initio calculations would provide an optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

These calculations would likely reveal a largely planar quinoline ring system, with the substituents causing minor steric and electronic perturbations. The energetic properties, including the total energy and heat of formation, could also be determined, offering insights into the molecule's thermodynamic stability. Studies on related heteroaromatic compounds have utilized ab initio methods to explore linear and nonlinear optical properties, providing a framework for how such investigations would be approached for this compound.

Analysis of Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of two electron-withdrawing groups, bromine and difluoromethyl, is expected to lower the energy of both the HOMO and LUMO. nih.govmissouristate.edu The HOMO is anticipated to be distributed over the quinoline ring, while the LUMO may also be centered on the ring system, with potential contributions from the substituents. Studies on quinolone-based hydrazones have shown that electron-withdrawing groups lead to a small HOMO-LUMO gap, suggesting good chemical reactivity. acs.org While specific values for this compound are not available, representative data for a related quinoline derivative are presented in the table below.

Table 1: Representative Frontier Molecular Orbital Energies of a Substituted Quinoline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for a substituted quinoline and not the exact values for this compound.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

The following table provides the formulas for these indices and illustrative values for a representative substituted quinoline.

Table 2: Chemical Reactivity Indices for a Representative Substituted Quinoline

| Index | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |

| Chemical Softness (S) | 1/(2η) | 0.21 eV-1 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.15 eV |

Note: The values are illustrative and based on the representative HOMO/LUMO energies in Table 1.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP surface would show negative potential (typically colored red) around the nitrogen atom of the quinoline ring, indicating a region of high electron density and susceptibility to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the electron-withdrawing substituents, highlighting sites for nucleophilic attack. The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential site for halogen bonding. researchgate.net MEP analysis of polar molecules provides a clear visual guide to their reactive sites. wolfram.com

Prediction of Electrophilic and Nucleophilic Sites

In the quinoline ring system, the nitrogen atom, being highly electronegative, withdraws electron density from the heterocyclic ring, rendering it electron-deficient compared to the carbocyclic (benzene) ring. quimicaorganica.orggcwgandhinagar.com This inherent electronic characteristic dictates that electrophilic substitution reactions will preferentially occur on the benzene (B151609) ring. quimicaorganica.orggcwgandhinagar.com

For quinoline itself, theoretical studies and experimental observations consistently show that electrophilic attack is most favored at the C5 and C8 positions. quimicaorganica.org This preference is attributed to the greater stability of the resulting cationic intermediates (Wheland intermediates), which can delocalize the positive charge over two canonical resonance structures without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.org In contrast, attack at C6 or C7 results in a less stable intermediate with only one such resonance structure. quimicaorganica.org

In the case of This compound , the existing substituents significantly modulate this reactivity pattern. The bromine atom at the C5 position is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The difluoromethyl group at the C8 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

Considering these substituent effects, the prediction of electrophilic and nucleophilic sites can be summarized as follows:

Nucleophilic Attack: The pyridine ring, being electron-deficient, is the preferred site for nucleophilic attack. The most electron-poor positions in the quinoline ring are generally C2 and C4. gcwgandhinagar.com Nucleophilic aromatic substitution (SNAr) reactions are therefore expected to occur at these positions, particularly if a suitable leaving group is present. In this compound, while the bromine is on the carbocyclic ring, strong nucleophiles under forcing conditions could potentially target the C2 or C4 positions of the pyridine ring. The presence of the electron-withdrawing difluoromethyl group at C8 would further enhance the electrophilicity of the quinoline system, potentially making it more susceptible to nucleophilic attack compared to unsubstituted quinoline. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized bonding picture, akin to Lewis structures. wikipedia.orgnumberanalytics.com This analysis provides valuable insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization through hyperconjugative interactions. wikipedia.orgnumberanalytics.com

Investigation of Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation involves the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty or partially filled antibonding orbital (an acceptor). rsc.org These interactions, often described as "delocalization corrections" to the idealized Lewis structure, contribute significantly to molecular stability. In this compound, several key hyperconjugative interactions are expected to play a role in its electronic structure and stability.

Influence of the Difluoromethyl Group: The difluoromethyl (-CHF2) group is a potent electron-withdrawing substituent, and its influence is partly mediated through hyperconjugation. The primary hyperconjugative interactions involving this group would be the donation of electron density from the π-orbitals of the quinoline ring into the antibonding orbitals of the C-F bonds (π → σ*C-F). This delocalization of π-electron density towards the fluorine atoms contributes to the group's electron-withdrawing nature.

Furthermore, intramolecular hydrogen bonding or other weak interactions between the fluorine atoms and adjacent protons or the nitrogen lone pair could influence the conformational preferences and electronic distribution, which can be quantified by NBO analysis. Studies on other fluorinated aromatic compounds have highlighted the importance of such hyperconjugative effects in determining their structure and reactivity. nih.gov

Role of the Bromo Substituent: The bromine atom at the C5 position also participates in hyperconjugative interactions. The lone pairs of the bromine atom can donate electron density to the antibonding π* orbitals of the quinoline ring (n(Br) → π*). This donor-acceptor interaction contributes to the delocalization of electron density and influences the electronic properties of the molecule.

Charge Delocalization in the Quinoline Ring: The NBO analysis would also quantify the delocalization of π-electrons within the fused ring system. The resonance within the quinoline scaffold leads to a distribution of charge that is not perfectly captured by a single Lewis structure. NBO provides a quantitative measure of this delocalization by analyzing the occupancies of the π and π* orbitals.

A hypothetical NBO analysis would likely reveal the following key interactions, with their stabilization energies (E(2)) indicating the strength of the interaction:

| Donor Orbital | Acceptor Orbital | Estimated E(2) (kcal/mol) | Description |

| π(C1-C2) | π(N-C9) | Moderate | Delocalization within the pyridine ring |

| π(C3-C4) | π(C5-C10) | Moderate | Delocalization across the ring fusion |

| π(C6-C7) | π(C8-C9) | Moderate | Delocalization within the benzene ring |

| n(N) | π(C1-C2), π(C9-C10) | High | Lone pair delocalization into the ring |

| π(Ring) | σ(C-F) of CHF2 | Significant | Electron withdrawal by the difluoromethyl group |

| n(Br) | π*(C4-C10) | Moderate | Lone pair donation from bromine to the ring |

This table is illustrative and based on general principles of NBO analysis on similar systems. Actual E(2) values would require specific DFT calculations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with its environment are critical determinants of its physical and biological properties. Conformational analysis of this compound focuses on the rotational freedom of the difluoromethyl group, while the study of intermolecular interactions provides insights into its solid-state packing and potential for forming molecular complexes.

The quinoline ring system itself is planar and rigid. The primary conformational flexibility in this compound arises from the rotation of the difluoromethyl group around the C8-C(F2H) bond. The preferred conformation will be a balance between steric hindrance and electronic interactions.

It is likely that the hydrogen atom of the difluoromethyl group will preferentially orient itself to minimize steric clashes with the peri-hydrogen at the C7 position. This would lead to conformations where the C-H bond of the -CHF2 group is either pointing away from the C7-H bond or lying in the plane of the quinoline ring.

Intermolecular interactions in the solid state are expected to be dominated by π-π stacking between the planar quinoline rings of adjacent molecules. The presence of the bromine and fluorine atoms introduces the possibility of halogen bonding (C-Br···N or C-Br···F) and other dipole-dipole interactions, which can influence the crystal packing. Computational studies on quinolone-based hydrazones have highlighted the importance of steric and electronic effects of substituents on their interaction with biological targets. acs.org

Theoretical Elucidation of Reaction Mechanisms Related to Synthesis and Transformation

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions, including the transition states and intermediates that are often difficult to observe experimentally. smu.edursc.orgrsc.org For this compound, theoretical studies can illuminate the mechanisms of its synthesis and subsequent chemical transformations.

The synthesis of 5-bromoquinolines often involves the electrophilic bromination of a quinoline precursor. researchgate.netresearchgate.netresearchgate.net For instance, the bromination of 8-substituted quinolines has been studied, revealing that the nature of the substituent at the 8-position significantly influences the regioselectivity of the reaction. researchgate.netacgpubs.org

A plausible synthetic route to this compound could involve the bromination of 8-(difluoromethyl)quinoline. A theoretical investigation of this reaction would involve mapping the potential energy surface for the attack of a brominating agent (e.g., Br2) at various positions on the quinoline ring. The calculations would determine the activation energies for the formation of the different possible sigma-complex intermediates, thus predicting the most favorable reaction pathway. The transition state for the rate-determining step, which is typically the formation of the sigma complex, would be located and characterized.

Future Research Directions for 5 Bromo 8 Difluoromethyl Quinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted quinolines like 5-bromo-8-(difluoromethyl)quinoline presents a formidable challenge that beckons the development of more efficient, selective, and environmentally benign chemical pathways. Future research should prioritize moving beyond traditional, often harsh, multi-step syntheses towards novel methodologies that offer higher yields and sustainability.

A promising area of investigation is the application of photoredox catalysis . Recent studies have demonstrated the use of visible-light-induced photocatalysis for the regioselective difluoroalkylation at the C-5 position of 8-aminoquinolines. researchgate.net This approach is notable for its use of readily available starting materials, operational simplicity, and mild reaction conditions, which are all hallmarks of sustainable chemistry. researchgate.net Future work could adapt this methodology, potentially combining it with selective bromination techniques, to construct the target molecule in a streamlined fashion.

Furthermore, classic quinoline (B57606) syntheses such as the Skraup, Doebner-von Miller, and Pfitzinger reactions could be reimagined with a focus on sustainability. nih.govresearchgate.net This might involve using greener solvents, catalyst recycling, or flow chemistry setups to minimize waste and energy consumption. Research into transition-metal-free synthetic protocols is also a critical direction, as it would circumvent the cost and toxicity associated with many heavy metal catalysts. datapdf.com

Another key objective is the development of one-pot procedures that combine the formation of the quinoline core with its subsequent functionalization. For instance, copper-catalyzed methods have been shown to be effective for both C5-bromination and difluoromethylation of 8-aminoquinoline (B160924) amides, suggesting the potential for a tandem reaction sequence. researchgate.net

| Proposed Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

| Visible-Light Photocatalysis | Uses light as an energy source; mild reaction conditions. | High selectivity, energy efficiency, use of abundant resources. | researchgate.net |

| Modernized Classic Syntheses | Adaptation of Skraup, Doebner, or Pfitzinger reactions. | Utilizes well-understood reactions with improved sustainability metrics. | nih.govresearchgate.net |

| Tandem Catalysis | Combines multiple reaction steps (e.g., bromination and difluoromethylation) in a single pot. | Increased efficiency, reduced waste and purification steps. | researchgate.net |

| Transition-Metal-Free Synthesis | Avoids the use of expensive and potentially toxic metal catalysts. | Lower cost, reduced environmental impact, simpler purification. | datapdf.com |

Exploration of Advanced Functionalization Strategies

Beyond its initial synthesis, this compound serves as a versatile scaffold for creating a diverse library of new chemical entities. Future research should focus on advanced functionalization strategies that leverage the unique electronic properties of the quinoline ring and the reactivity of its substituents.

A primary avenue for exploration is the use of C-H bond activation . This powerful technique allows for the direct introduction of new functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net Research could focus on developing catalysts that selectively target other positions on the ring, enabling the synthesis of tri- or tetra-substituted quinolines with novel properties.